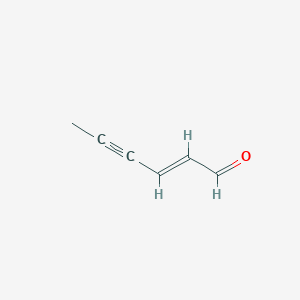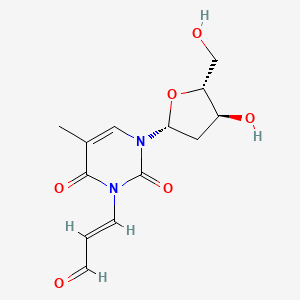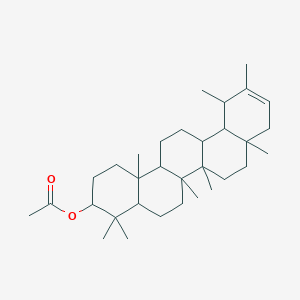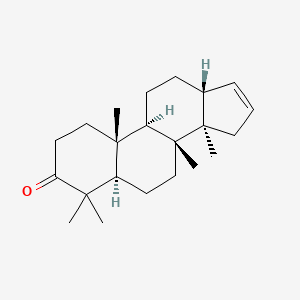
(E)-hex-2-en-4-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hex-2-en-4-ynal is an enynal.
Aplicaciones Científicas De Investigación
Reactivity in Oil-in-Water Emulsions
The reactivity of (E)-hex-2-en-4-ynal in oil-in-water emulsions was studied, revealing its oxidation to (E)-hex-2-enoic acid in the presence of water. This reaction also indicates potential adduct formation with proteins, emphasizing the compound's reactivity in various models, including those with proteins (Vandemoortele et al., 2020).
Intramolecular Redox Reactions
(E)-hex-2-en-4-ynal undergoes intramolecular redox reactions in subcritical water, transforming into non-conjugated Z-enoic acid. This transformation is significant for its one-step, non-catalytic nature, especially in the absence of metal catalysts (Chen et al., 2012).
Antimicrobial Activity
In a study exploring the safety improvement of fresh-sliced apples, compounds including (E)-hex-2-en-4-ynal demonstrated significant inhibitory effects against pathogenic microorganisms. This suggests its potential use in enhancing the hygienic safety and shelf life of minimally processed foods (Lanciotti et al., 2003).
Synthesis of Hex-2-(E)-en-4-yn-1,6-dioates
A study highlighted the stereoselective synthesis of hex-2-(E)-en-4-yn-1,6-dioates from alkyl propiolate, revealing a process that involves organo-catalyzed self-coupling. The resulting E,Z-diene dioate, a common structural motif in natural products, underscores the compound's significance in synthetic chemistry (Ramachandran et al., 2005).
Atmospheric Reactions with Radicals
(E)-hex-2-en-4-ynal's atmospheric reactivity was examined, particularly its reactions with OH, NO3 radicals, and Cl atoms. Understanding these reactions is crucial for assessing its impact on atmospheric chemistry and potential environmental implications (Colmenar et al., 2014).
Propiedades
Nombre del producto |
(E)-hex-2-en-4-ynal |
|---|---|
Fórmula molecular |
C6H6O |
Peso molecular |
94.11 g/mol |
Nombre IUPAC |
(E)-hex-2-en-4-ynal |
InChI |
InChI=1S/C6H6O/c1-2-3-4-5-6-7/h4-6H,1H3/b5-4+ |
Clave InChI |
NTDJURCPQZXMKS-SNAWJCMRSA-N |
SMILES isomérico |
CC#C/C=C/C=O |
SMILES canónico |
CC#CC=CC=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1253514.png)




![(1aR,4aR,7S,7aR,7bR)-1,1,7-trimethyl-4-methylidene-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulene](/img/structure/B1253521.png)


![2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B1253527.png)
![L-Serinamide, N2-acetyl-N5-formyl-N5-hydroxy-L-ornithyl-N-[3-[(2S,5S)-5-[3-(formylhydroxyamino)propyl]-3,6-dioxo-2-piperazinyl]propyl]-N-hydroxy-](/img/structure/B1253529.png)


